[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid
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Description
“[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid” is an organic compound with the chemical formula C4H6N4O2 . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and other organic synthesis reagents .
Molecular Structure Analysis
The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid with high solubility in water . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Physical-Chemical Properties
[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid and its derivatives have been the focus of research for their synthesis and physical-chemical properties. A study by Safonov, Panasenko, & Knysh (2017) explored the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, confirming their structure using modern physical-chemical methods. This research contributes to the understanding of the fundamental characteristics of these compounds, which is essential for their application in various scientific domains.
Biologically Active Compounds
The derivatives of 1,2,4-triazole, including this compound, are noted for their potential as biologically active compounds. Rud, Kaplaushenko, & Yurchenko (2018) focused on synthesizing new biologically active compounds based on 1,2,4-triazole derivatives. Their goal was to create new original drugs with high pharmacological activity, demonstrating the medical and pharmaceutical applications of these compounds.
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been a significant area of research. Danilchenko & Parchenko (2017) investigated the antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, finding that these compounds exhibit moderate activity. This suggests potential applications in developing new antimicrobial agents.
Superoxide Scavenging and Anti-inflammatory Agents
The potential of 1,2,4-triazole derivatives as superoxide scavengers and anti-inflammatory agents has been explored. Maxwell, Wasdahl, Wolfson, & Stenberg (1984) synthesized a series of 5-aryl-2H-tetrazoles and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, testing them for superoxide scavenging activity and anti-inflammatory properties. Their findings contribute to understanding these compounds' potential therapeutic applications.
Binding Properties on Endothelin Receptors
Another research avenue involves the binding properties of 1,2,4-triazole derivatives on endothelin receptors. Salerno et al. (2007) described the synthesis of a new series of 1,2,4-triazoles and their ability as ligands for human ET(A) and ET(B) receptors. This research indicates potential applications in developing receptor-targeted therapies.
properties
IUPAC Name |
methyl 2-[6-[(3-fluorophenyl)sulfonylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-31-24(28)15-32-23-14-22(16-6-3-2-4-7-16)26-21-11-10-18(13-20(21)23)27-33(29,30)19-9-5-8-17(25)12-19/h2-14,27H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRXWOUEFMSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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